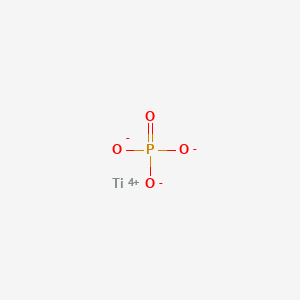
Titanium(IV) phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of titanium phosphate can be achieved through the heterogeneous interaction between phosphoric acid and solid titanium precursors such as ammonium titanium oxysulfate. The reaction typically involves mixing the solid precursor with phosphoric acid under controlled conditions to yield titanium phosphate . The optimal synthesis conditions include maintaining a specific temperature and pH to ensure the formation of a pure phase of titanium phosphate .
Industrial Production Methods: Industrial production of titanium phosphate often involves the use of crystalline titanium-containing precursors. The process is designed to be environmentally benign and cost-effective, with the reaction proceeding at stoichiometric consumption of the components. The synthesis typically takes 3-5 hours and does not require high-pressure vessels or organic templates .
Analyse Chemischer Reaktionen
Types of Reactions: Titanium phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions: Common reagents used in the reactions involving titanium phosphate include nitric acid, perchloric acid, and other oxidizing agents. The reactions are typically carried out under acidic conditions, with the concentration of the acid playing a crucial role in determining the speciation of titanium(IV) complexes .
Major Products Formed: The major products formed from the reactions of titanium phosphate depend on the specific reagents and conditions used. For example, the interaction with phosphoric acid can lead to the formation of various titanium orthophosphate complexes .
Wissenschaftliche Forschungsanwendungen
Introduction to Titanium(IV) Phosphate
This compound can exist in various crystalline forms, such as α-Ti(HPO₄)₂·H₂O and γ-Ti(PO₄)(H₂PO₄)·2H₂O, which are synthesized through reactions involving titanium salts and phosphoric acid. These compounds are characterized by their unique ion-exchange properties and structural features that make them suitable for a range of applications.
Table 1: Synthesis Conditions for this compound
| Synthesis Method | Key Parameters | Resulting Phase |
|---|---|---|
| Precipitation | pH, temperature | Amorphous or crystalline TiP |
| Hydrothermal | Temperature (150-200°C), pressure | Crystalline phases |
| Sol-gel | Molar ratios of P:Ti | Fine powders |
Wastewater Treatment
This compound materials are extensively studied for their ability to remove heavy metals and radioactive ions from wastewater. Their ion-exchange capacity allows them to effectively bind metal ions such as lead (Pb²⁺), zinc (Zn²⁺), and copper (Cu²⁺).
- Case Study : A study demonstrated that TiP exhibited a maximum exchange capacity of approximately 6.4 meq/g for sodium uptake, which translates to about 3.4 meq/g for divalent metal ions under batch conditions .
Sorption Mechanisms
The sorption behavior of titanium phosphates is influenced by several factors:
- Crystallinity : Higher crystallinity often correlates with increased ion-exchange capacity.
- Structural features : The presence of different phosphate groups affects the binding sites available for ion exchange.
Table 2: Ion-Exchange Capacity of this compound
| Material Type | Ion-Exchange Capacity (meq/g) | Notes |
|---|---|---|
| TiP1 | 6.4 | High capacity for Na⁺ |
| TiP2 | 3.4 | Lower capacity for divalent ions |
| TiP3 | 4.1 | Enhanced performance in fixed-bed systems |
Catalytic Applications
This compound has shown promise as a catalyst in various chemical reactions due to its acidic properties and structural stability.
- Example : In organic synthesis, TiP can serve as a catalyst for esterification reactions, providing an efficient route for producing esters from carboxylic acids and alcohols.
Materials Science Applications
Titanium phosphate materials are being explored in the development of advanced composites and nanocomposites due to their thermal stability and mechanical properties.
Wirkmechanismus
The mechanism of action of titanium phosphate involves its ability to interact with various ions and molecules. The compound’s ion-exchange capability is attributed to the presence of acidic sites in its structure, which allows it to bind and exchange ions effectively . The molecular targets and pathways involved in its action include the formation of stable complexes with metal ions and the facilitation of redox reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to titanium phosphate include zirconium phosphate and other transition metal phosphates. These compounds share similar properties, such as stability under high temperatures and acidic conditions .
Uniqueness: What sets titanium phosphate apart from its counterparts is its higher sorption capacity towards specific ions like cesium and strontium, making it particularly useful in the treatment of radioactive waste . Additionally, its unique electrochemical properties make it a valuable material for use in lithium batteries .
Eigenschaften
CAS-Nummer |
17017-57-1 |
|---|---|
Molekularformel |
O4PTi+ |
Molekulargewicht |
142.84 g/mol |
IUPAC-Name |
titanium(4+);phosphate |
InChI |
InChI=1S/H3O4P.Ti/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+4/p-3 |
InChI-Schlüssel |
SCZMHJCEJAGXRV-UHFFFAOYSA-K |
SMILES |
[O-]P(=O)([O-])[O-].[Ti+4] |
Kanonische SMILES |
[O-]P(=O)([O-])[O-].[Ti+4] |
Key on ui other cas no. |
17017-57-1 |
Verwandte CAS-Nummern |
13772-30-0 (titanium(4+)-PO4[2:1]) 15578-51-5 (titanium(4+)-PO4[4:3]) |
Synonyme |
titanium phosphate titanium phosphate (1:1) titanium phosphate (2:1) titanium phosphate (4:3) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















